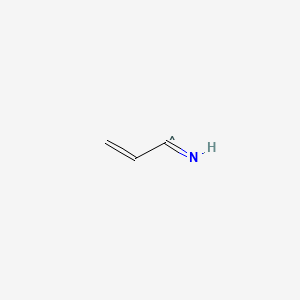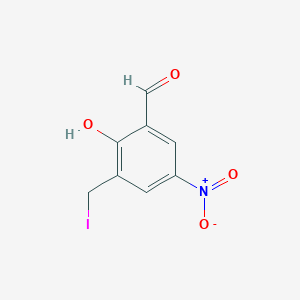
3-Iodomethyl-5-nitrosalicylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodomethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C8H6INO4 It is a derivative of salicylaldehyde, where the hydrogen atoms at the 3 and 5 positions are substituted with an iodomethyl group and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 5-nitrosalicylaldehyde involves the nitration of salicylaldehyde using nitric acid . The resulting 5-nitrosalicylaldehyde can then be reacted with iodomethane in the presence of a base to introduce the iodomethyl group .
Industrial Production Methods
Industrial production methods for 3-Iodomethyl-5-nitrosalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent and methenamine as a formylating agent has been reported to improve the efficiency of the nitration step .
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-5-nitrosalicylaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 3-iodomethyl-5-aminosalicylaldehyde.
Oxidation: The major product is 3-iodomethyl-5-nitrosalicylic acid.
Scientific Research Applications
3-Iodomethyl-5-nitrosalicylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Iodomethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Iodomethyl-5-nitrosalicylaldehyde: C8H6INO4
5-Nitrosalicylaldehyde: C7H5NO4
3-Methoxy-5-nitrosalicylaldehyde: C8H7NO5
Properties
CAS No. |
74037-16-4 |
|---|---|
Molecular Formula |
C8H6INO4 |
Molecular Weight |
307.04 g/mol |
IUPAC Name |
2-hydroxy-3-(iodomethyl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6INO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
InChI Key |
RUWLSXUAZOCEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CI)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


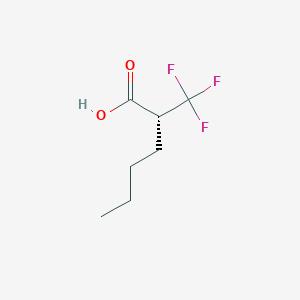
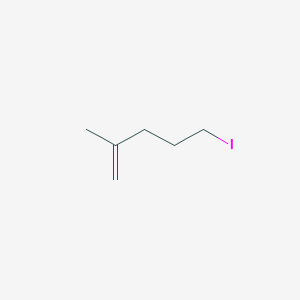



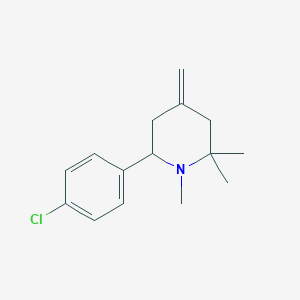
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)



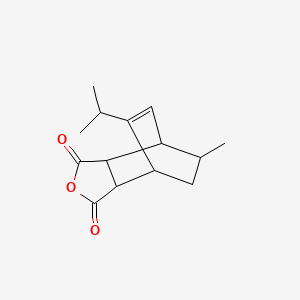

![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
